4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative, , synthetic.
For comparative information see the attached 3 tables. Cell permeant central nicotinic acetylcholine receptor blocker without action on skeleton muscle innervation. Good to moderate penetration of biological membranes. Antioxidant (precursor of stable TEMPO nitroxyl radical): together with PEMPOXIME can be used for testing the possibility of antioxydant contribution into any observed biological activity of TEMPOXIME. Potential antimitotic (ask for the TEMPIDONE data).
a neuronal nicotinic AChR antagonist. Potent ganglioblocker. Hypotensive. Good penetration of biological membranes. Secondary analog of Pempoxime. Antioxidant, radical scavenger. Piperidine derivative,, synthetic.
Brand Name: Vulcanchem
CAS No.: 63467-53-8
VCID: VC20742353
InChI: InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H
SMILES: CC1(CC(=NO)CC(N1)(C)C)C.Cl
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride

CAS No.: 63467-53-8

VCID: VC20742353

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride - 63467-53-8

Description

Overview of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride is a chemical compound with the molecular formula C9H19ClN2OC_9H_{19}ClN_2O
and a molecular weight of approximately 206.71 g/mol. It is classified as a hydrochloride salt of the oxime derivative of 2,2,6,6-tetramethyl-4-piperidinone. The compound features a piperidine ring structure that contributes to its unique chemical properties and reactivity. The presence of the oxime functional group (-C=N-OH) enhances its potential applications in various fields of research and industry .

Synthesis Methods

The synthesis of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride typically involves multi-step reactions that yield high-purity compounds suitable for research and industrial applications. The general synthetic pathway includes:

  • Formation of the piperidinone backbone: Starting from readily available piperidine derivatives.

  • Oxime formation: Reaction with hydroxylamine to introduce the oxime functional group.

  • Hydrochloride salt formation: Addition of hydrochloric acid to obtain the hydrochloride salt.

This synthetic approach allows for the controlled production of the compound with specific desired properties .

Applications

4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride has several notable applications:

  • Pharmaceutical Research: It is investigated for its potential as a neuronal nicotinic acetylcholine receptor antagonist and as a ganglioblocker with hypotensive properties.

  • Chemical Synthesis: Used as an intermediate in the synthesis of various nitrogen-containing bioactive molecules and pharmaceuticals.

  • Antioxidant Activity: Exhibits properties as a radical scavenger which may have implications in therapeutic applications.

Biological Interactions and Mechanisms

Research has indicated that this compound interacts with various biological targets:

  • It acts on neuronal nicotinic acetylcholine receptors which are crucial in neurotransmission.

  • Studies have shown its potential in modulating dopamine and serotonin receptors which are significant in treating psychiatric disorders .

Comparative Analysis with Related Compounds

Here is a comparison of structural features with other similar compounds:

Compound NameStructure FeaturesUnique Aspects
2,2-Dimethyl-4-piperidoneSimilar piperidine ringLacks oxime functionality
Tempoxime HydrochlorideOxime derivativeExhibits distinct biological activity
N-Methyl-4-piperidoneMethyl substitution on nitrogenDifferent pharmacological profile

This comparison highlights the unique chemical structure and potential applications of 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime compared to other similar compounds .

CAS No. 63467-53-8
Product Name 4-Piperidinone, 2,2,6,6-tetramethyl-, oxime, monohydrochloride
Molecular Formula C9H19ClN2O
Molecular Weight 206.71 g/mol
IUPAC Name N-(2,2,6,6-tetramethylpiperidin-4-ylidene)hydroxylamine;hydrochloride
Standard InChI InChI=1S/C9H18N2O.ClH/c1-8(2)5-7(10-12)6-9(3,4)11-8;/h11-12H,5-6H2,1-4H3;1H
Standard InChIKey PMDFGKBTEGXYED-UHFFFAOYSA-N
SMILES CC1(CC(=NO)CC(N1)(C)C)C.Cl
Canonical SMILES CC1(CC(=NO)CC(N1)(C)C)C.Cl
Synonyms 2,2,6,6-tetramethylpiperidone-4 oxime hydrochloride.
Reference - Brehteric et al., Nature (1959). 184:1707-1709- Lutz et al., J. Org. Chem. (1962) 27(5):1695-1703- Akhmedkhodzhaeva Kh.S. et al. in Farmakol. alkaloidov ikh proizvod., 1972, Ed. Sultanov M.B., Fan, Tashkent, USSR. 156-162- Vezen A.E. et al., Dokl. Akad. Nauk Tadzh.SS (1985). CA 104:122584. 28 (6): 350-351
PubChem Compound 113266
Last Modified Sep 13 2023

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